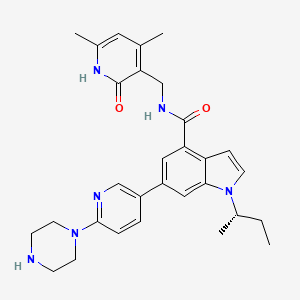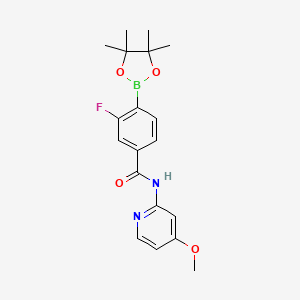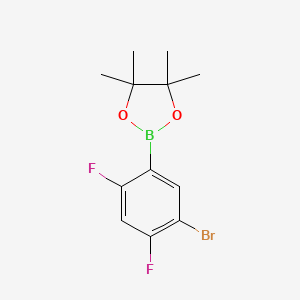
3-(4-Bromophenoxy)aniline
Descripción general
Descripción
3-(4-Bromophenoxy)aniline: is an organic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . It is characterized by a bromophenoxy group attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of 4-bromophenol with 3-nitroaniline, followed by reduction of the nitro group to an amine.
Palladium-Catalyzed Amination: Another method utilizes palladium-catalyzed amination of 4-bromophenol with 3-aminophenol under controlled conditions.
Industrial Production Methods: Industrial production often employs high-temperature nucleophilic substitution reactions or copper-mediated chemistry to achieve efficient yields .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(4-Bromophenoxy)aniline can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are typical.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Bromophenoxy)aniline is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and enzyme inhibitors .
Medicine: The compound is explored for its potential in drug development, especially in designing molecules with anti-cancer and anti-inflammatory properties .
Industry: It is utilized in the production of dyes, pigments, and polymers due to its reactive bromophenoxy group .
Mecanismo De Acción
The mechanism by which 3-(4-Bromophenoxy)aniline exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenoxy group enhances its binding affinity and specificity towards these targets, facilitating various biochemical pathways .
Comparación Con Compuestos Similares
4-(4-Bromophenoxy)aniline: Similar in structure but with the bromophenoxy group at a different position.
3-(4-Chlorophenoxy)aniline: Contains a chlorine atom instead of bromine.
3-(4-Methylphenoxy)aniline: Contains a methyl group instead of bromine.
Uniqueness: 3-(4-Bromophenoxy)aniline is unique due to its specific bromophenoxy substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
3-(4-bromophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZMYSADPVVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3238974.png)
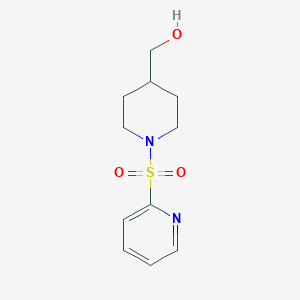
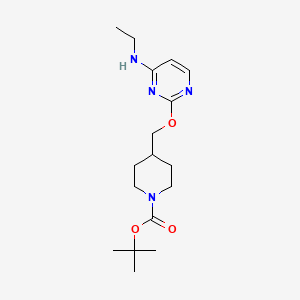
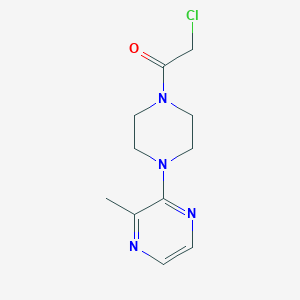
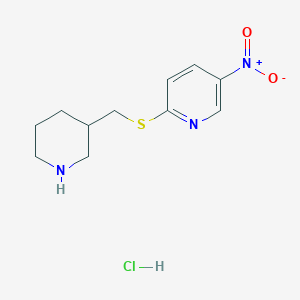
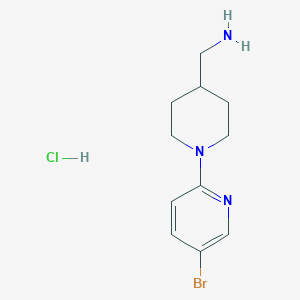
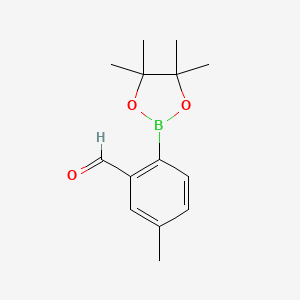
![Benzene, 1-(chloromethyl)-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B3239017.png)
![{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B3239030.png)
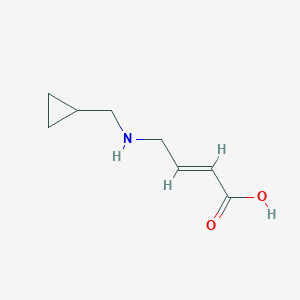
![1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-, alpha,alpha-dimethyl-5-(1-methylethyl)-, ethyl ester](/img/structure/B3239056.png)
